6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride
Description
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a nitrogen atom at the 3-position of the bicyclo[3.2.1]octane scaffold and a trifluoromethyl (-CF₃) group at the 6-position. The compound’s rigid bicyclic structure and electron-withdrawing trifluoromethyl group confer unique physicochemical properties, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) drug discovery .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-5-1-6(7)4-12-3-5;/h5-7,12H,1-4H2;1H |
InChI Key |
PYYPHVVLRITIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Azabicyclo[3.2.1]octane Core
- Starting from norcamphor or related bicyclic ketones, the azabicyclo[3.2.1]octane skeleton can be constructed via Schmidt reaction using hydrazoic acid in the presence of concentrated sulfuric acid and phosphorus pentoxide. This reaction converts the ketone to a lactam intermediate with improved yields due to the optimized acidic conditions.
- The lactam intermediate is then reduced using lithium aluminum hydride (LiAlH4) to yield the 3-azabicyclo[3.2.1]octane amine skeleton in good yield.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group at the 6-position is introduced through nucleophilic or electrophilic trifluoromethylation reactions on the bicyclic intermediate or its precursors.
- One documented approach involves the reaction of 8-azabicyclo[3.2.1]octan-3-one derivatives with trifluoroethyl reagents to yield 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene intermediates.
- These intermediates are then subjected to catalytic hydrogenation (e.g., using palladium on carbon under hydrogen atmosphere) to reduce the double bond and cyano group, yielding the trifluoromethyl-substituted bicyclic amine.
Conversion to Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (e.g., 5M HCl) in an organic solvent such as diethyl ether at low temperature (0°C), resulting in precipitation of the hydrochloride salt.
- This salt formation step enhances the compound's stability and facilitates isolation and purification.
Representative Experimental Procedure (Based on Patent WO1999029690A1)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one + sodium cyanide + HCl (5M) | Reaction in butyl acetate at 0°C, stirred for ~29 hours | Formation of 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane |
| 2 | Catalytic hydrogenation with Pd/C in toluene/methanol under H2 atmosphere | Reduction of double bond and cyano group | Pale yellow oil solidifying on standing |
| 3 | Treatment with 5M HCl in diethyl ether at 0°C | Formation of hydrochloride salt | Precipitation of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride |
- The reaction mixture is typically worked up by extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
Analytical Data and Characterization
- Mass spectral data for intermediates show molecular ion peaks consistent with trifluoroethyl-substituted bicyclic amines (e.g., m/z 200 for M+).
- The final hydrochloride salt is characterized by its melting point, NMR (proton and fluorine), and mass spectrometry.
- The compound’s molecular formula is C8H13ClF3N with a molecular weight of 215.64 g/mol.
- Structural confirmation is supported by InChI and SMILES identifiers, indicating the bicyclic framework and trifluoromethyl substitution.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The azabicyclo moiety contributes to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key analogs of 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride, emphasizing differences in substituents, ring systems, and pharmacological relevance:
Substituent Effects
- Positional Isomerism : Moving the CF₃ group from the 6- to 8-position (as in ) alters steric interactions and polarity, which could reduce CNS activity due to increased hydrogen bonding with the hydroxyl group .
- Heteroatom Substitution : Replacing nitrogen with sulfur (e.g., 6λ⁶-thia-3-azabicyclo[3.2.1]octane-6,6-dione HCl in ) introduces a sulfone group, increasing rigidity and altering electronic properties .
Pharmacological Implications
- CNS Activity: The 3-azabicyclo[3.2.1]octane scaffold is structurally similar to tropane alkaloids, which are known for binding to dopamine and serotonin transporters. The trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride () .
- Metabolic Stability : Fluorinated derivatives (e.g., 3,3-difluoro-8-azabicyclo[3.2.1]octane HCl in ) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic Parameters
Biological Activity
6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine characterized by the presence of a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. This compound is gaining attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- CAS Number : 2763776-28-7
- Molecular Formula : C8H13ClF3N
- Molecular Weight : 215.6 g/mol
- Purity : Typically above 95%
The biological activity of 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride is attributed to its interaction with specific molecular targets, primarily through:
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
- Binding Affinity : The rigid bicyclic structure provides conformational stability, which may enhance binding to various receptors or enzymes involved in physiological processes.
Pharmacological Potential
Research indicates that this compound may possess diverse pharmacological properties, including:
- Analgesic Activity : Similar compounds have shown analgesic and narcotic antagonist activities, suggesting potential applications in pain management .
- Enzyme Interaction : It can serve as a ligand in receptor binding studies, potentially influencing enzyme mechanisms and signaling pathways.
Structure-Activity Relationship (SAR)
The structural modifications of bicyclic amines like 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride can significantly affect their biological activity. For example, variations in the trifluoromethyl group or the bicyclic framework can lead to different pharmacological profiles and affinities for various biological targets .
Case Study 1: Analgesic Properties
A study examining a series of related azabicyclo compounds demonstrated that certain derivatives exhibited a favorable balance between analgesic effects and reduced physical dependence. The findings suggest that modifying the bicyclic structure can optimize therapeutic effects while minimizing side effects .
Case Study 2: Enzyme Binding Studies
In receptor binding studies, compounds similar to 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride were assessed for their ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results indicated promising binding affinities, warranting further investigation into their potential as therapeutic agents against metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride | Bicyclic amine with trifluoromethyl group | Potential analgesic and enzyme interaction | Unique lipophilicity |
| 1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane | Phenyl substitution | Analgesic and narcotic antagonist | Shows mild dependence |
| 6-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride | Bicyclic amine with fluorine | Enzyme inhibition potential | Similar mechanism but different reactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. For example, fluorinated analogs (e.g., 3-(fluoromethyl)-8-azabicyclo derivatives) are synthesized via controlled temperature and pH adjustments to minimize side reactions . The trifluoromethyl group may require specialized fluorination agents (e.g., SF₄ or Ruppert-Prakash reagents). Purity control involves recrystallization or chromatography, validated via spectroscopic methods .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm bicyclic framework and substituent positions, mass spectrometry for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., amine or trifluoromethyl vibrations). Comparative analysis with structurally similar compounds (e.g., furan- or triazole-substituted analogs) can resolve ambiguities .
Q. What are the stability considerations for long-term storage in experimental settings?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended, as seen in studies on fluorinated azabicyclo compounds .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) compared to other substituents (e.g., furan, triazole)?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for CNS penetration. In contrast, furan or triazole substituents (e.g., 3-(furan-2-ylmethyl) analogs) introduce π-π stacking or hydrogen-bonding interactions with biological targets. Computational docking studies (e.g., using AutoDock Vina) and comparative bioassays can quantify these effects .
Q. What computational strategies are effective for predicting reaction pathways or biological interactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations to model receptor binding. ICReDD’s integrated computational-experimental workflows, which leverage reaction path search algorithms, are validated for optimizing azabicyclo compound synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from substituent-specific effects (e.g., trifluoromethyl vs. methylthio groups) or assay conditions. Standardize protocols using positive controls (e.g., known receptor agonists/antagonists) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What experimental designs are recommended for pharmacological profiling?
- Methodological Answer : Conduct in vitro receptor binding assays (e.g., GPCR panels) followed by in vivo pharmacokinetic studies (plasma half-life, brain penetration). For CNS targets, use microdialysis or PET imaging with radiolabeled analogs, as demonstrated for related bicyclic amines .
Q. How can analytical challenges due to the compound’s stereochemistry be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
